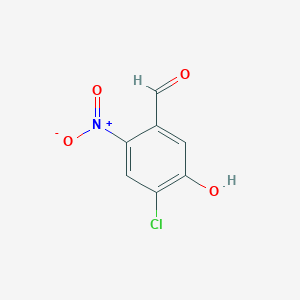
4-Chloro-5-hydroxy-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4ClNO4 It is a derivative of benzaldehyde, featuring a chloro group at the 4-position, a hydroxy group at the 5-position, and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-5-hydroxy-2-nitrobenzaldehyde can be synthesized through a multi-step process involving the nitration and chlorination of benzaldehyde derivatives. One common method involves the nitration of 4-chlorobenzaldehyde using concentrated nitric acid in the presence of sulfuric acid to introduce the nitro group at the 2-position. The resulting product is then subjected to hydroxylation to introduce the hydroxy group at the 5-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-hydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or iron (Fe) with hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Major Products
Oxidation: 4-Chloro-5-hydroxy-2-nitrobenzoic acid.
Reduction: 4-Chloro-5-hydroxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-hydroxy-2-nitrobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Chloro-5-hydroxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer activities. The hydroxy and chloro groups may also contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but lacks the chloro group.
4-Chloro-2-nitrobenzaldehyde: Similar structure but lacks the hydroxy group.
5-Hydroxy-2-nitrobenzaldehyde: Similar structure but lacks the chloro group.
Uniqueness
4-Chloro-5-hydroxy-2-nitrobenzaldehyde is unique due to the presence of all three functional groups (chloro, hydroxy, and nitro) on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H4ClNO4 |
|---|---|
Molecular Weight |
201.56 g/mol |
IUPAC Name |
4-chloro-5-hydroxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4ClNO4/c8-5-2-6(9(12)13)4(3-10)1-7(5)11/h1-3,11H |
InChI Key |
RBTATMIQKVVUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)
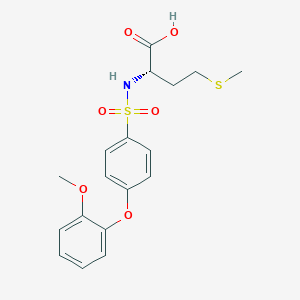
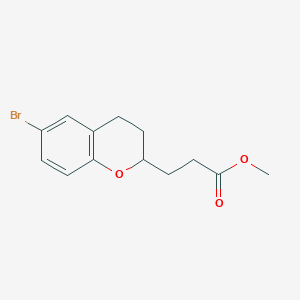
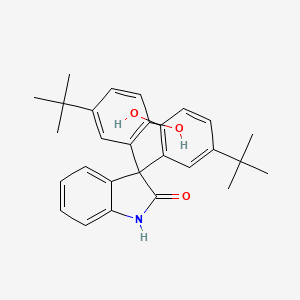
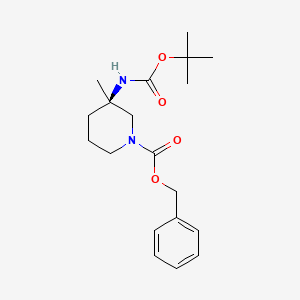
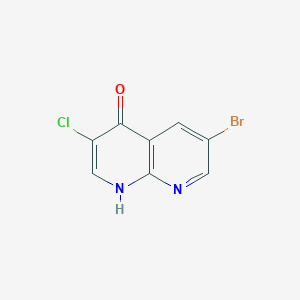
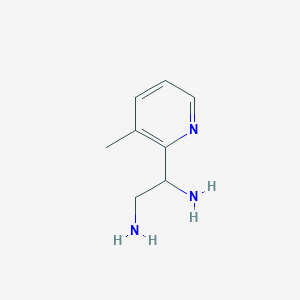
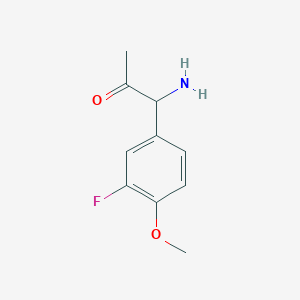

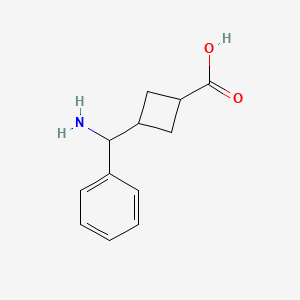

![Benzo[b]thiophene-5,6-diol](/img/structure/B13037585.png)
![1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037592.png)
![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)
